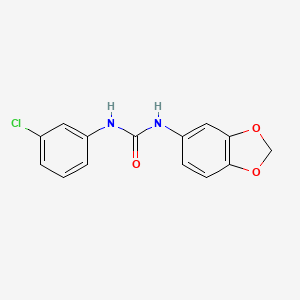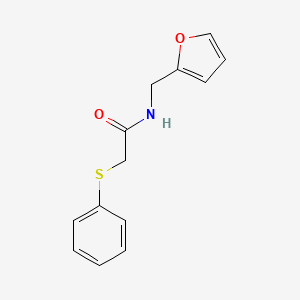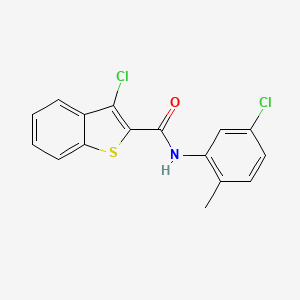
N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea, also known as BDU, is a chemical compound that has been extensively studied for its potential use in scientific research. BDU is a potent inhibitor of the protein kinase C (PKC) family, which plays a critical role in intracellular signal transduction pathways.
Mecanismo De Acción
N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea acts as a potent inhibitor of PKC, which is a family of serine/threonine kinases that play a critical role in intracellular signal transduction pathways. PKC is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea can disrupt these cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea has also been shown to have neuroprotective effects in models of Alzheimer's disease and stroke. Additionally, N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea has been shown to have cardioprotective effects in models of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea in lab experiments is its potent inhibitory effects on PKC. This makes it a useful tool for studying the role of PKC in various cellular processes. However, one of the limitations of using N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea is its potential toxicity, which can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea. One area of research is the development of more potent and selective PKC inhibitors based on the structure of N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea. Another area of research is the investigation of the potential therapeutic effects of N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea in various disease models, including cancer, Alzheimer's disease, and heart disease. Finally, research on the potential toxicity of N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea in different cell types and experimental conditions is also an important area of future research.
Métodos De Síntesis
N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenylisocyanate with 1,3-benzodioxole-5-carboxylic acid. The resulting intermediate is then reacted with urea to yield N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea has been used in a wide range of scientific research applications, including cancer research, neurological disorders, and cardiovascular diseases. It has been shown to have potential therapeutic effects in a variety of disease models, including cancer, Alzheimer's disease, and stroke.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-8-1-3-11(10(16)5-8)18-14(19)17-9-2-4-12-13(6-9)21-7-20-12/h1-6H,7H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMJKWDADQQEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5715566.png)

![methyl 3-[(2-ethoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B5715571.png)
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5715573.png)

![1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5715576.png)
![4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5715587.png)

![N-(2-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5715594.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzamide](/img/structure/B5715609.png)



![methyl {[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715655.png)